2-Oxabicyclo[2.2.1]heptan-4-amine
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Overview
Description
2-Oxabicyclo[221]heptan-4-amine is a bicyclic amine compound with a unique structure that includes an oxygen bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[2.2.1]heptan-4-amine typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the creation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The compound is often produced as a hydrochloride salt to improve its stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions
2-Oxabicyclo[2.2.1]heptan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include m-chloroperoxybenzoic acid (MCPBA) for oxidation and palladium catalysts for substitution reactions . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
Major products formed from these reactions include epoxides, substituted amines, and other bicyclic derivatives.
Scientific Research Applications
2-Oxabicyclo[2.2.1]heptan-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a useful tool for studying enzyme interactions and protein folding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[2.2.1]heptan-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate cellular transduction events through reversible phosphorylation of serine and threonine residues . This modulation affects various cellular processes, including T-cell activation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different functional groups.
2-Azabicyclo[2.2.1]heptan-4-amine: A related compound with a nitrogen bridge instead of an oxygen bridge.
Uniqueness
2-Oxabicyclo[2.2.1]heptan-4-amine is unique due to its oxygen bridge, which imparts different chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H11NO |
---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
2-oxabicyclo[2.2.1]heptan-4-amine |
InChI |
InChI=1S/C6H11NO/c7-6-2-1-5(3-6)8-4-6/h5H,1-4,7H2 |
InChI Key |
YJOCNEVFWOGVQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1OC2)N |
Origin of Product |
United States |
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